molecular formula C18H17N3 B11842676 N-Benzyl-1-phenyl-1-(pyrimidin-2-yl)methanamine

N-Benzyl-1-phenyl-1-(pyrimidin-2-yl)methanamine

Cat. No.: B11842676
M. Wt: 275.3 g/mol
InChI Key: RYXYLOUWMHQXTQ-UHFFFAOYSA-N
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Description

N-Benzyl-1-phenyl-1-(pyrimidin-2-yl)methanamine is a heterocyclic compound with the molecular formula C18H17N3. It is a member of the pyrimidine family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Benzyl-1-phenyl-1-(pyrimidin-2-yl)methanamine typically involves the reaction of benzylamine with pyrimidine derivatives under specific conditions. One common method includes the use of a base such as sodium hydride (NaH) to deprotonate the benzylamine, followed by the addition of a pyrimidine derivative to form the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

N-Benzyl-1-phenyl-1-(pyrimidin-2-yl)methanamine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

N-Benzyl-1-phenyl-1-(pyrimidin-2-yl)methanamine has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-Benzyl-1-phenyl-1-(pyrimidin-2-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound stands out due to its unique combination of a benzyl group, a phenyl group, and a pyrimidine ring. This structure imparts specific chemical and biological properties that make it valuable for various applications .

Properties

Molecular Formula

C18H17N3

Molecular Weight

275.3 g/mol

IUPAC Name

N-benzyl-1-phenyl-1-pyrimidin-2-ylmethanamine

InChI

InChI=1S/C18H17N3/c1-3-8-15(9-4-1)14-21-17(16-10-5-2-6-11-16)18-19-12-7-13-20-18/h1-13,17,21H,14H2

InChI Key

RYXYLOUWMHQXTQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNC(C2=CC=CC=C2)C3=NC=CC=N3

Origin of Product

United States

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